6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione is a member of piperazines.
Scientific Research Applications
Fluorescent Ligands for Receptor Study
A study by Lacivita et al. (2009) focused on the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety. These compounds, including 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, displayed high 5-HT(1A) receptor affinity and promising fluorescence properties. They have potential for visualizing 5-HT(1A) receptors in cells, enhancing research in receptor biology (Lacivita et al., 2009).
Synthesis Techniques
Li et al. (2012) developed an efficient technique for the synthesis of Urapidil, which includes 6-({3-4-(2-methoxyphenyl) piperazin-1-yl] propyl} amino)-1,3-dimethyl pyrimidine-2,4-(1H, 3H)-dione. Their method involved inverse phase-transfer catalysis, contributing to synthetic chemistry and pharmaceutical production efficiency (Li et al., 2012).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. Their work suggests potential therapeutic applications of these derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).
Novel Compound Synthesis
A study by Ueda et al. (2001) involved the oxidation of 7,8-diaminotheophylline, leading to compounds like 6-cyanoimino-5-diazo-1,3-dimethylpyrimidine-2,4-dione. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis of new chemical structures (Ueda et al., 2001).
properties
Molecular Formula |
C19H25N5O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-amino-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H25N5O4/c1-21-17(20)16(18(26)22(2)19(21)27)14(25)12-23-8-10-24(11-9-23)13-6-4-5-7-15(13)28-3/h4-7H,8-12,20H2,1-3H3 |
InChI Key |
VWFMIURXRUMGKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCN(CC2)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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